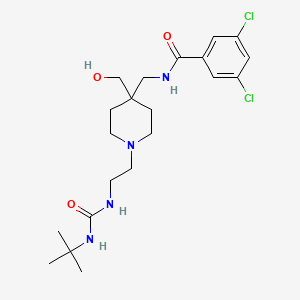
Cav 3.2 inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Cav 3.2 inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Analyse Des Réactions Chimiques
Cav 3.2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be employed to convert specific functional groups to their corresponding reduced forms.
Applications De Recherche Scientifique
Cav 3.2 inhibitor 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav 3.2 channels in cellular processes.
Medicine: Investigated for its potential in treating conditions such as pain and epilepsy by inhibiting Cav 3.2 channels.
Mécanisme D'action
Cav 3.2 inhibitor 4 exerts its effects by selectively inhibiting the T-type calcium channel Cav 3.2. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets and pathways involved include the modulation of neuronal excitability and the reduction of pain signals .
Comparaison Avec Des Composés Similaires
Cav 3.2 inhibitor 4 is unique due to its high selectivity and potency for the Cav 3.2 channel. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with different binding properties.
TTA-A2: Known for its selective inhibition of T-type calcium channels.
TTA-P2: Exhibits strong affinity for T-type calcium channels.
ML218: A potent inhibitor with distinct chemical structure.
ACT-709478: Demonstrates high selectivity for T-type calcium channels .
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities, making this compound a valuable addition to the repertoire of T-type calcium channel inhibitors.
Propriétés
Formule moléculaire |
C21H32Cl2N4O3 |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)piperidin-4-yl]methyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30) |
Clé InChI |
RAZOFRCGTLUGNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















